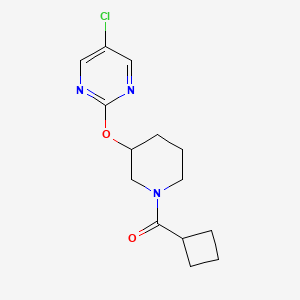
2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMB belongs to the class of benzamides and has been shown to exhibit unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
Research has shown that indazole arylsulfonamides, including compounds with methoxy or hydroxyl groups, are potent human CCR4 antagonists. These compounds are known to bind at an intracellular allosteric site on CCR4, influencing receptor activity. One such compound, GSK2239633A, demonstrated high absorption in two species and was selected for further development (Procopiou et al., 2013).
2. Enzyme Inhibitory Kinetics for Alzheimer’s Disease Therapy
A series of sulfonamides derived from 4-methoxyphenethylamine, including methoxy and morpholino groups, showed significant inhibitory effects on acetylcholinesterase, an enzyme relevant in Alzheimer's disease. The derivatives demonstrated promising pharmacological profiles, suggesting potential as therapeutic agents for Alzheimer's (Abbasi et al., 2018).
3. Development of Polyesteramides with Functional Groups
Research in polymer chemistry has led to the creation of morpholine-2,5-dione derivatives, including methoxy-protected groups. These derivatives have been used to obtain polyesteramides with protected pendant functional groups, showing potential for various applications in materials science (Veld, Dijkstra & Feijen, 1992).
4. Fluorescence Studies in Photophysical Chemistry
A study investigated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. These compounds, including methoxypyridine and morpholinopyridine, displayed high fluorescence quantum yields in various solvents and the solid state, making them interesting for applications in fluorescence and photophysical chemistry (Hagimori et al., 2019).
5. Gastroprokinetic Activity
A compound featuring a methoxy group and morpholineacetamide showed potent gastroprokinetic activity. This activity was evaluated by its effects on gastric emptying, highlighting the compound's potential in gastrointestinal pharmacology (Kalo et al., 1995).
6. Carbonic Anhydrase Inhibitors
Compounds including morpholino and methoxy groups were found to be effective inhibitors of various carbonic anhydrase isoenzymes. These findings are significant in the development of drugs targeting conditions related to the enzyme's activity (Supuran et al., 2013).
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-methylsulfonylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S2/c1-27-18-8-7-16(30(25,26)21-9-11-28-12-10-21)13-17(18)19(22)20-14-3-5-15(6-4-14)29(2,23)24/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTUWJCLVGOJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


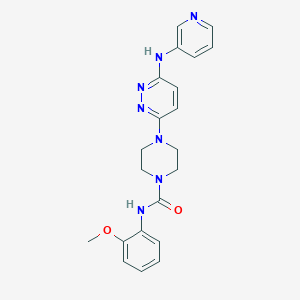
![N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2837395.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2837397.png)
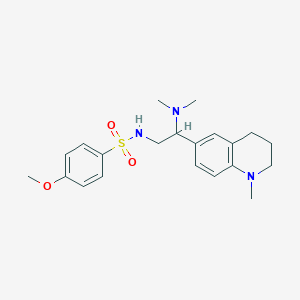
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2837401.png)
![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)
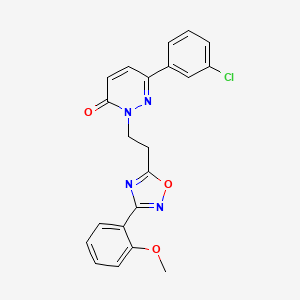
![2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol](/img/structure/B2837404.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837406.png)
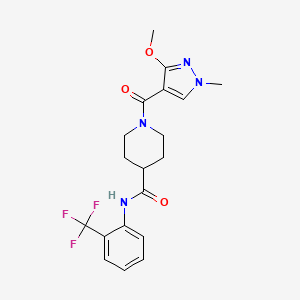
![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)
